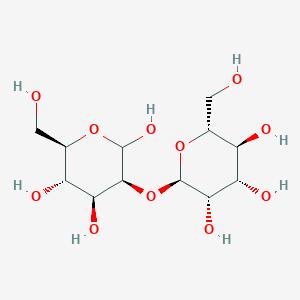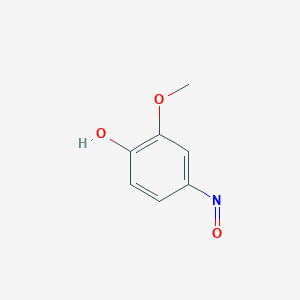
4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one (HIMC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HIMC is a cyclic enol ether that belongs to the class of cyclohexadienones. This compound has a unique structure that makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair in cancer cells. This compound also inhibits the activity of histone deacetylases, which are enzymes that regulate gene expression in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the apoptotic pathway. This compound also inhibits the activity of NF-kappaB, a transcription factor that is involved in the regulation of inflammation and immunity. This inhibition leads to a reduction in the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one in lab experiments is that it is a relatively stable compound that can be easily synthesized. It is also relatively inexpensive compared to other compounds that are used in cancer research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can accurately measure its effects.
Orientations Futures
There are several future directions for the study of 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one. One direction is to further investigate its mechanism of action. This will help researchers design more effective experiments to study its effects. Another direction is to study the potential of this compound in combination with other drugs for the treatment of cancer. Finally, researchers can also study the potential of this compound in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising compound that has potential therapeutic applications. Its unique structure and mechanism of action make it a promising candidate for the development of new drugs. While there is still much to learn about this compound, its potential in the treatment of cancer and other diseases makes it an exciting area of research.
Méthodes De Synthèse
4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one can be synthesized using a variety of methods. One of the most commonly used methods is the reaction between 2,5-dimethoxybenzaldehyde and hydroxylamine hydrochloride in the presence of a base. This reaction yields this compound as a yellow solid. Other methods of synthesis include the reaction between 2,5-dimethoxybenzaldehyde and hydroxylamine-O-sulfonic acid and the reaction between 2,5-dimethoxybenzaldehyde and hydroxylamine-O-carboxylic acid.
Applications De Recherche Scientifique
4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one has been studied extensively for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
17576-99-7 |
|---|---|
Formule moléculaire |
C7H7NO3 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
2-methoxy-4-nitrosophenol |
InChI |
InChI=1S/C7H7NO3/c1-11-7-4-5(8-10)2-3-6(7)9/h2-4,9H,1H3 |
Clé InChI |
YJQITTWUTKLYOO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N=O)O |
SMILES canonique |
COC1=C(C=CC(=C1)N=O)O |
Autres numéros CAS |
17576-99-7 |
Synonymes |
4-(Hydroxyimino)-2-methoxy-2,5-cyclohexadien-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



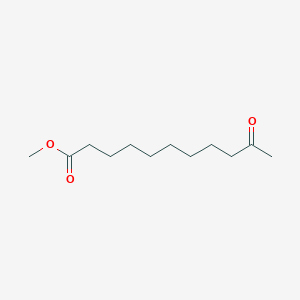
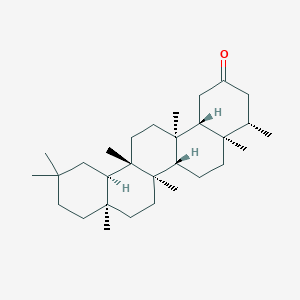
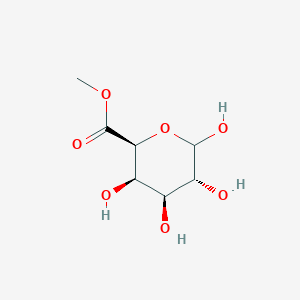
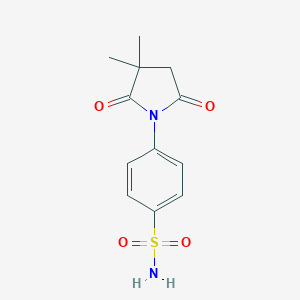
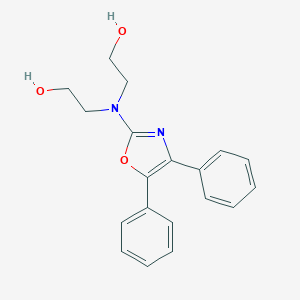

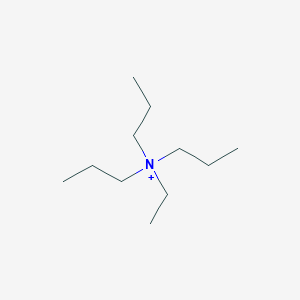
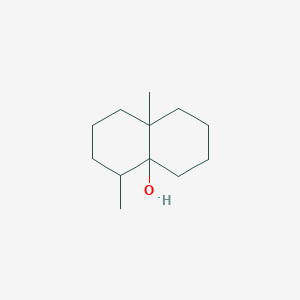
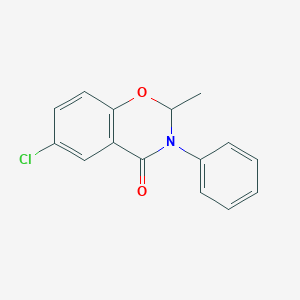

![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)

